N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a carboxamide group at the 4-position, substituted with a (2-chloro-4-fluorophenyl)methyl moiety. The 1-position is occupied by a (3-fluorophenyl)methyl group, while the 5-position contains a 1H-pyrrol-1-yl substituent. Its design leverages the pharmacophoric advantages of triazoles, such as metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5O/c22-18-11-17(24)7-6-15(18)12-25-20(30)19-21(28-8-1-2-9-28)29(27-26-19)13-14-4-3-5-16(23)10-14/h1-11H,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPXAIVJSSATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties to enhance biological activity. The key steps often include:
- Formation of Triazole Ring : The triazole moiety is synthesized through a cycloaddition reaction involving azides and alkynes.
- Pyrrole Integration : Pyrrole derivatives are incorporated to improve the pharmacological profile.
- Substitution Reactions : The introduction of chloro and fluoro groups is critical for enhancing potency and selectivity against biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound demonstrated activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives were reported to be as low as 32 µg/mL against these pathogens .
Antifungal Activity
The compound has also shown promising antifungal activity. Research indicates that triazole derivatives can inhibit the growth of Candida species, with some derivatives showing effective inhibition comparable to established antifungal agents .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Studies have indicated that triazoles can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of DNA Gyrase : Similar compounds have been shown to hinder DNA replication in cancer cells by targeting DNA gyrase, an enzyme crucial for DNA supercoiling .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- DNA Interaction : Its ability to bind to DNA or interfere with DNA replication processes contributes to its anticancer properties.
- Modulation of Cell Signaling Pathways : By affecting signaling pathways related to cell proliferation and apoptosis, this compound may induce cancer cell death.
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies focusing on the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : N-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences : The carboxamide group is linked to a 4-chlorophenyl instead of a (2-chloro-4-fluorophenyl)methyl group.
- Implications : The absence of a fluorine atom at the 2-position and the replacement of the benzyl group with a simple phenyl may reduce lipophilicity and alter binding interactions.
Compound B : N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences : The 5-position substituent is a pyridinyl group instead of pyrrole.
Compound C : 1,2,3-Triazole–containing quinazoline derivatives ()
- Key Differences : A quinazoline ring replaces the pyrrole and carboxamide groups.
- Implications : Quinazoline derivatives exhibit strong EGFR inhibition (IC₅₀: 1.03–9.16 µM), suggesting that the target compound’s pyrrole-carboxamide system may prioritize different biological targets .
Electron-Withdrawing Substituents
- Example : Chromene derivatives with fluoro-substituted phenyl rings showed IC₅₀ values of 1.02–74.28 µM against A549 lung cancer cells, comparable to the activity of triazole-containing podophyllotoxin derivatives (IC₅₀: 21.1–118.8 nM) .
Role of the 1,2,3-Triazole Core
- The triazole ring provides rigidity and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
